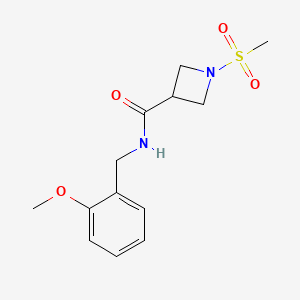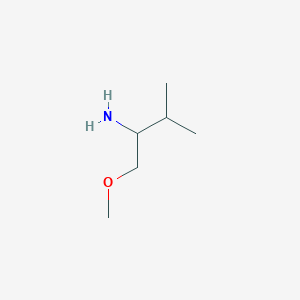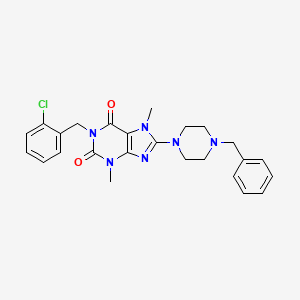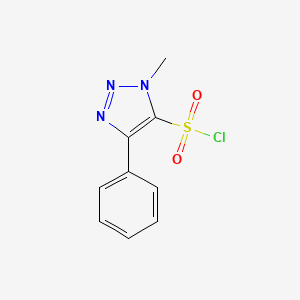![molecular formula C22H20N2O2S B2596903 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-42-3](/img/structure/B2596903.png)
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving the requested compound are not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of the requested compound are not available in the literature .Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
- Studies involving the synthesis of novel compounds often aim to explore their potential applications in various fields such as materials science, pharmaceuticals, and chemical engineering. For example, the synthesis and characterization of new thiazoles as antioxidant additives for lubricating oils highlight the ongoing research in improving industrial materials and processes Amer, Hassan, Moawad, & Shaker, 2011.
Antimicrobial and Anti-inflammatory Activities
- Research on heterocyclic compounds, including those structurally related to the compound , often investigates their antimicrobial and anti-inflammatory activities. For instance, the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied, indicating the potential medical and pharmaceutical applications of these compounds Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, & Obushak, 2020.
Pharmacological Properties
- Phenothiazine derivatives, which share some structural similarities with the compound of interest, have been examined for their pharmaceutical properties, including their use as tranquilizers, neuroleptics, and in the treatment of various conditions. This underscores the potential of structurally related compounds to contribute to advancements in pharmacology and therapeutics Narule, Gaidhane, & Gaidhane, 2015.
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations are employed to predict the interaction of compounds with biological targets, which is crucial for drug design and discovery. For example, the molecular docking and quantum chemical calculations on phenol derivatives offer insights into their potential biological effects and interaction mechanisms Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methyl-2-[5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-13-7-8-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)26-22(24(18)23-17)21-14(2)9-10-27-21/h3-11,18,22,25H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHIKCGXQHADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)


![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)



![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)


![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)
